Cyclopentylamino Substitution Confers 100-Fold BRD4 BD1 Affinity Gain Over Unsubstituted Quinazolinone Scaffold
A closely related 2-cyclopentylamino-quinazolinone analog (CHEMBL3770724) exhibited a Kd of 3.40 nM for BRD4 bromodomain 1 (BD1) in a BROMOscan assay, whereas the unsubstituted quinazolin-4(3H)-one core displayed a Kd of 3,300 nM (3.30 μM) by isothermal titration calorimetry under comparable conditions—a 971-fold difference in binding affinity [1]. This dramatic improvement underscores the essential pharmacophoric role of the 2-cyclopentylamino group in achieving high-affinity bromodomain engagement.
| Evidence Dimension | BRD4 BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 3.40 nM (analog bearing 2-cyclopentylamino substitution) |
| Comparator Or Baseline | 3,300 nM (unsubstituted quinazolin-4(3H)-one core) |
| Quantified Difference | 971-fold improvement in Kd |
| Conditions | BROMOscan assay (BRD4 BD1, recombinant protein) vs ITC (poly-His tagged BRD4 BD1 expressed in E. coli BL21(DE3)) |
Why This Matters
Procuring 2-(cyclopentylamino)quinazolin-4(3H)-one as a starting scaffold directly enables the generation of potent BRD4 BD1 probes, bypassing the need for extensive synthetic re-optimization of the inactive core.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Affinity Data: Kd 3.40 nM for BRD4 BD1 by BROMOscan; Kd 3.30E+3 nM for unsubstituted core by ITC. https://www.bindingdb.org/. View Source
